molecular formula C60H92N8O12 B14286030 Aureobasidin E CAS No. 127785-66-4

Aureobasidin E

Cat. No.: B14286030
CAS No.: 127785-66-4
M. Wt: 1117.4 g/mol
InChI Key: CCOLHNQBJDUNIC-IJYBSRRDSA-N
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Description

Aureobasidin E is a cyclic depsipeptide antibiotic isolated from the fungus Aureobasidium pullulans. It is known for its potent antifungal properties, particularly against yeast and other fungi. The compound has a complex structure, which includes multiple amino acid residues and a unique cyclic configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aureobasidin E involves multiple steps, including the formation of peptide bonds and the cyclization of the linear peptide. The process typically starts with the protection of amino acid residues, followed by their sequential coupling using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final cyclization step is often achieved using high-dilution conditions to favor intramolecular reactions over intermolecular ones.

Industrial Production Methods

Industrial production of this compound is usually carried out through fermentation processes using the Aureobasidium pullulans strain. The fermentation conditions, such as temperature, pH, and nutrient composition, are optimized to maximize the yield of the compound. After fermentation, the compound is extracted and purified using techniques like solvent extraction, chromatography, and crystallization.

Chemical Reactions Analysis

Types of Reactions

Aureobasidin E undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.

Scientific Research Applications

Aureobasidin E has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying cyclic peptides and depsipeptides.

    Biology: Investigated for its antifungal properties and its effects on fungal cell membranes.

    Medicine: Explored as a potential therapeutic agent for treating fungal infections.

    Industry: Used in the development of antifungal coatings and preservatives.

Mechanism of Action

Aureobasidin E exerts its effects by inhibiting the enzyme inositol phosphorylceramide synthase, which is essential for the synthesis of complex sphingolipids in fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death. The compound specifically targets the fungal enzyme, making it highly selective and effective against fungal pathogens.

Comparison with Similar Compounds

Similar Compounds

    Aureobasidin A: Another cyclic depsipeptide with similar antifungal properties.

    Myriocin: An inhibitor of sphingolipid biosynthesis with a different mechanism of action.

    Fumonisin B1: A mycotoxin that also targets sphingolipid metabolism but has a broader spectrum of activity.

Uniqueness

Aureobasidin E is unique due to its specific inhibition of inositol phosphorylceramide synthase and its potent antifungal activity. Unlike other similar compounds, it has a highly selective mechanism of action, making it an attractive candidate for antifungal therapy.

Properties

CAS No.

127785-66-4

Molecular Formula

C60H92N8O12

Molecular Weight

1117.4 g/mol

IUPAC Name

(6S,9S,12R,15S,18S,21S,24S,27S)-6-benzyl-12,24-bis[(2R)-butan-2-yl]-3-[(S)-hydroxy(phenyl)methyl]-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone

InChI

InChI=1S/C60H92N8O12/c1-17-37(9)44-56(75)64(13)45(35(5)6)52(71)61-41(32-34(3)4)55(74)67(16)50(60(11,12)79)59(78)80-49(38(10)18-2)58(77)65(14)46(36(7)8)53(72)62-42(33-39-26-21-19-22-27-39)54(73)66(15)47(48(69)40-28-23-20-24-29-40)57(76)68-31-25-30-43(68)51(70)63-44/h19-24,26-29,34-38,41-50,69,79H,17-18,25,30-33H2,1-16H3,(H,61,71)(H,62,72)(H,63,70)/t37-,38-,41+,42+,43+,44+,45+,46+,47?,48+,49-,50-/m1/s1

InChI Key

CCOLHNQBJDUNIC-IJYBSRRDSA-N

Isomeric SMILES

CC[C@@H](C)[C@H]1C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N(C(C(=O)N2CCC[C@H]2C(=O)N1)[C@H](C3=CC=CC=C3)O)C)CC4=CC=CC=C4)C(C)C)C)[C@H](C)CC)C(C)(C)O)C)CC(C)C)C(C)C)C

Canonical SMILES

CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)C(C3=CC=CC=C3)O)C)CC4=CC=CC=C4)C(C)C)C)C(C)CC)C(C)(C)O)C)CC(C)C)C(C)C)C

Origin of Product

United States

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